

Spectroscopic Profile of 2-Bromophenyl Isothiocyanate: A Technical Guide

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Compound of Interest

Compound Name: *2-Bromophenyl isothiocyanate*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromophenyl isothiocyanate**, a key intermediate in the synthesis of various biologically active compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain them.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Bromophenyl isothiocyanate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.65	dd	7.9, 1.4	H-6
7.40	td	7.7, 1.4	H-4
7.28	td	7.8, 1.8	H-5
7.21	dd	8.1, 1.8	H-3

 ^{13}C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
142.0	N=C=S
134.1	C-Br
131.0	C-4
129.8	C-6
128.2	C-5
127.9	C-3
111.8	C-NCS

Note: Precise chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
2100 - 2030	Strong, Broad	Asymmetric N=C=S stretch
1585, 1465, 1435	Medium - Strong	Aromatic C=C stretching
~750	Strong	C-Br stretch
~750	Strong	ortho-disubstituted benzene C-H bend

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
213/215	High	$[M]^+$ (Molecular ion)
134	Moderate	$[M - Br]^+$
107	Moderate	$[C_7H_4N]^+$
76	Low	$[C_6H_4]^+$

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2-Bromophenyl isothiocyanate** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$, ~0.7 mL) in a standard 5 mm NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

1H NMR Acquisition:

- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.
- A standard proton pulse sequence is used to acquire the spectrum.
- Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.
- The chemical shifts are referenced to the residual solvent peak (e.g., $CHCl_3$ at 7.26 ppm).

^{13}C NMR Acquisition:

- A carbon pulse sequence with proton decoupling (e.g., broadband decoupling) is employed.

- A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As **2-Bromophenyl isothiocyanate** is a liquid at room temperature, the spectrum is typically recorded using a thin film between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

- A background spectrum of the clean, empty salt plates is recorded.
- The sample is placed in the spectrometer's sample compartment.
- The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

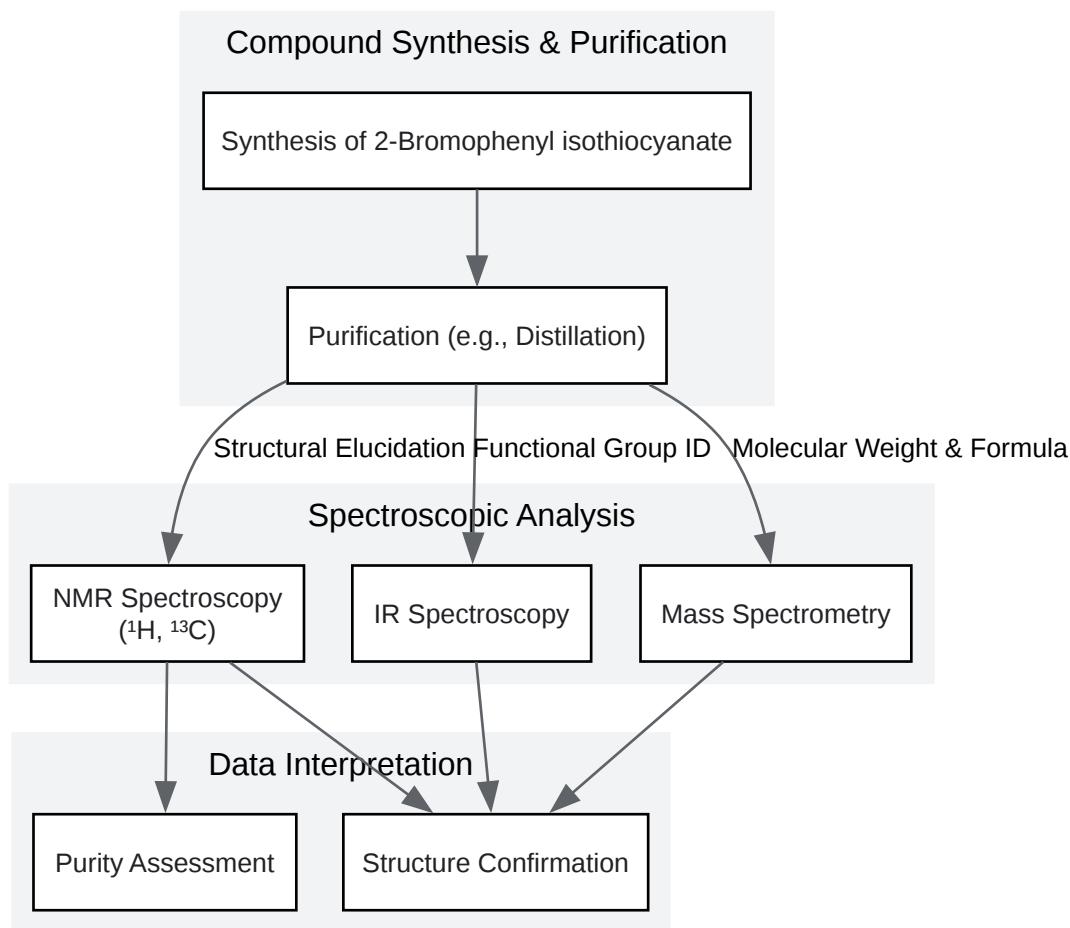
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **2-Bromophenyl isothiocyanate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2-Bromophenyl isothiocyanate**.

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